[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
Description
Significance of Fluorinated Heterocycles in Synthetic Chemistry
Fluorinated heterocycles are a pivotal class of organic compounds with expanding applications across various scientific domains. researchgate.netnih.gov The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into a heterocyclic ring can dramatically alter a molecule's physicochemical and biological properties. rsc.orgresearchoutreach.org
Key impacts of fluorination on heterocyclic compounds include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the half-life of a drug molecule in the body. tandfonline.com
Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. rsc.orgresearchgate.net
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby enhancing the potency of a drug. researchgate.net
Conformational Control: The size and electronic properties of fluorine can influence the preferred conformation of a molecule, which is crucial for its interaction with a specific biological target. nih.gov
These unique properties have led to the widespread use of fluorinated heterocycles in the development of pharmaceuticals for a range of diseases, including cancer and central nervous system disorders, as well as in the creation of modern agrochemicals like herbicides and insecticides. alfa-chemistry.comresearchgate.net The synthesis of these compounds, however, can be challenging, often requiring specialized fluorinating reagents and reaction conditions. tandfonline.comacs.org
The Role of Pyridine (B92270) Scaffolds in Molecular Design
The pyridine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in the field of drug design and medicinal chemistry. researchgate.netdovepress.com This "privileged scaffold" is found in a vast number of natural products, including vitamins and alkaloids, as well as in a multitude of approved pharmaceutical agents. dovepress.comnih.govresearchgate.net
The utility of the pyridine scaffold stems from several key characteristics:
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. semanticscholar.org
Basicity and Solubility: The basic nature of the pyridine nitrogen can be modulated by substituents, influencing the compound's solubility and pharmacokinetic properties. semanticscholar.org
Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene (B151609) ring, offering similar size and shape but with altered electronic properties and metabolic profile. semanticscholar.org
Versatility: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. nih.gov
The combination of these features makes the pyridine scaffold a versatile template for designing molecules with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. dovepress.comnih.gov
Overview of Research Trajectories for [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol and Related Structures
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it is a compound of significant interest for synthetic and medicinal chemists. Research into this molecule and its analogues likely focuses on its synthesis and its potential application as a key building block for more complex molecules.
The synthesis of such a highly substituted pyridine ring presents a considerable challenge. Methods for preparing trifluoromethylpyridine (TFMP) derivatives generally fall into three main categories: chlorine/fluorine exchange from a trichloromethylpyridine precursor, construction of the pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group. researchgate.net The synthesis of fluoropyridines can also be challenging due to the electron-rich nature of the pyridine ring. rsc.org Novel methods, such as those involving pyridine N-oxides or photoredox catalysis, have been developed to facilitate the synthesis of these structures. rsc.orgacs.orgacs.org
The combination of a fluoro group, a trifluoromethyl group, and a methanol (B129727) group on the pyridine scaffold makes this compound a versatile intermediate. The methanol group, in particular, can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing a handle for further molecular elaboration. smolecule.com
Research into related structures provides insight into the potential applications of this class of compounds. For example, various fluorinated and trifluoromethylated pyridines are key intermediates in the synthesis of agrochemicals and pharmaceuticals. researchoutreach.orgnih.govjst.go.jp The specific substitution pattern of this compound suggests it could be a precursor for compounds designed to interact with specific biological targets where precise positioning of fluorine and trifluoromethyl groups is critical for activity.
Table 1: Physicochemical Properties of Related Pyridyl Methanols
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| [2-(Trifluoromethyl)pyridin-3-yl]methanol | 131747-57-4 | C7H6F3NO | 177.12 |
| [3-(Trifluoromethyl)pyridin-4-yl]methanol | 53414537-33-0 | C7H6F3NO | 177.12 |
| [6-(Trifluoromethyl)pyridin-3-yl]methanol | 386704-04-7 | C7H6F3NO | 177.12 |
Data sourced from PubChem and other chemical suppliers. sigmaaldrich.comnih.govnih.govuni.lu
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| [2-(Trifluoromethyl)pyridin-3-yl]methanol |
| [3-(Trifluoromethyl)pyridin-4-yl]methanol |
| [6-(Trifluoromethyl)pyridin-3-yl]methanol |
| (5-Fluoro-3-pyridinyl)methanol |
| N-fluorobenzenesulfonimide |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates) (Selectfluor) |
| N-Fluorobis(trifluoromethanesulfonyl)imide |
| (Diethylamino)sulfur trifluoride |
| 2-(chloromethyl)pyridine |
| 4-(chloromethyl)pyridine |
Properties
CAS No. |
1227600-70-5 |
|---|---|
Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Fluoro 2 Trifluoromethyl Pyridin 4 Yl Methanol
Nucleophilic Substitution Reactions Involving Fluorine Atoms
The pyridine (B92270) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of strong electron-withdrawing groups. In the case of [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol, both the fluorine atom and the trifluoromethyl group significantly increase the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles.
Regioselectivity and Scope of Substitution
The position of nucleophilic attack on the substituted pyridine ring is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate. The pyridine nitrogen atom can effectively stabilize a negative charge at the ortho (2- and 6-) and para (4-) positions through resonance.
In this compound, the fluorine atom is located at the 3-position. Generally, halogens at the 3- and 5-positions of the pyridine ring are less reactive towards SNAr compared to those at the 2-, 4-, and 6-positions because the negative charge of the intermediate cannot be delocalized onto the nitrogen atom. However, the powerful electron-withdrawing effect of the adjacent trifluoromethyl group at the 2-position can significantly activate the C-3 position towards nucleophilic attack.
The scope of nucleophiles that can displace the fluorine atom is broad and includes oxygen, nitrogen, and sulfur-based nucleophiles. The specific reaction conditions, such as the choice of solvent and base, play a crucial role in the success of these transformations.
| Nucleophile Type | Example Nucleophile | Product Type |
| Oxygen | Sodium methoxide (B1231860) (NaOMe) | 3-methoxy-2-(trifluoromethyl)pyridin-4-yl]methanol |
| Nitrogen | Ammonia (NH₃) | [3-amino-2-(trifluoromethyl)pyridin-4-yl]methanol |
| Sulfur | Sodium thiophenoxide (NaSPh) | [3-(phenylthio)-2-(trifluoromethyl)pyridin-4-yl]methanol |
This table is illustrative and based on general reactivity principles of activated fluoropyridines.
Influence of Pyridine Nitrogen on Reactivity
The nitrogen atom in the pyridine ring plays a pivotal role in activating the ring for nucleophilic aromatic substitution. Its electron-withdrawing inductive effect reduces the electron density of the entire ring, making it more electrophilic. More importantly, its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance at the ortho and para positions is the primary reason for the high reactivity of halopyridines at these positions.
While the fluorine atom in the target molecule is at the 3-position, the cumulative electron-withdrawing effects of the pyridine nitrogen and the potent trifluoromethyl group at the 2-position create a highly electron-deficient C-3 carbon, thereby facilitating nucleophilic attack at this otherwise less reactive position.
Electrophilic Aromatic Substitution on Pyridine and Ancillary Phenyl Rings
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. The lone pair of electrons on the nitrogen atom is basic and readily protonated or coordinates to Lewis acids under typical EAS conditions, further deactivating the ring. The presence of strong electron-withdrawing groups like fluoro and trifluoromethyl groups exacerbates this deactivation.
Directing Effects of Fluoro and Trifluoromethyl Groups
Should an electrophilic aromatic substitution reaction be forced to occur on the this compound ring, the directing effects of the existing substituents would determine the position of the incoming electrophile.
Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to its strong electron-withdrawing inductive effect. It is a meta-director.
Fluoro Group (-F): Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.
Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly deactivating.
Pyridine Nitrogen: Deactivates the ring and directs incoming electrophiles to the 3- and 5-positions.
Considering the combined effects, the pyridine ring in this compound is severely deactivated towards electrophilic attack. The trifluoromethyl group at position 2 and the fluorine at position 3 will strongly direct any potential electrophile to the 5-position. The hydroxymethyl group at position 4 would also favor substitution at the 3- and 5-positions. Therefore, the C-5 position is the most likely, albeit highly disfavored, site for electrophilic substitution.
| Substituent | Position | Electronic Effect | Directing Effect |
| Pyridine Nitrogen | 1 | Inductive: -I, Resonance: -M | Deactivating, Meta-directing |
| Trifluoromethyl | 2 | Inductive: -I | Strongly Deactivating, Meta-directing |
| Fluoro | 3 | Inductive: -I, Resonance: +M | Deactivating, Ortho, Para-directing |
| Hydroxymethyl | 4 | Inductive: -I | Weakly Deactivating |
This table summarizes the electronic and directing effects of the substituents on the pyridine ring.
Transformations of the Hydroxymethyl Moiety
The hydroxymethyl group at the 4-position of the pyridine ring is a versatile functional handle that can be readily transformed into other functional groups, most notably through oxidation.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde:
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). These reagents are generally selective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acid:
Stronger oxidizing agents will typically oxidize the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, or a two-step process involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) (Pinnick oxidation) can be employed.
| Transformation | Reagent(s) | Product |
| Alcohol to Aldehyde | MnO₂, PCC, DMP | [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]carbaldehyde |
| Alcohol to Carboxylic Acid | KMnO₄, K₂Cr₂O₇/H⁺, or two-step oxidation | 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid |
This table provides examples of common reagents for the oxidation of the hydroxymethyl group.
Further Reduction to Alkyl Chains
The conversion of the hydroxymethyl group in this compound to a methyl group represents a formal reduction. While direct reduction of a benzylic-type alcohol to an alkyl group can be challenging, several synthetic strategies can be envisaged based on analogous transformations. One common approach involves a two-step sequence: conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reductive cleavage.
Alternatively, catalytic reduction methods, though less common for this specific transformation, are an area of active research. For instance, the catalytic reduction of C-F bonds in trifluoromethyl arenes has been demonstrated, suggesting that with appropriate catalyst design, the C-O bond of the hydroxymethyl group might be targeted. nih.gov A combination of palladium and copper catalysts has been shown to be effective in the selective activation of single C-F bonds in trifluoromethyl arenes under relatively mild conditions. nih.gov While this reactivity is focused on the trifluoromethyl group, it highlights the potential for transition metal catalysis to effect challenging reductions on such fluorinated scaffolds.
A hypothetical reaction scheme for the reduction of the hydroxymethyl group is presented in Table 1.
Table 1: Potential Reaction Pathways for the Reduction of the Hydroxymethyl Group
| Step | Reagents and Conditions | Intermediate/Product | Notes |
| Activation | 1. TsCl, pyridine2. LiAlH₄ or H₂/Pd-C | [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methyl 4-toluenesulfonate | The tosylate is a good leaving group for subsequent reduction. |
| Reduction | LiAlH₄ or H₂/Pd-C | 4-methyl-3-fluoro-2-(trifluoromethyl)pyridine | The choice of reducing agent would be critical to avoid unwanted side reactions, such as reduction of the pyridine ring or the trifluoromethyl group. |
Derivatization to Ethers and Esters
The hydroxyl group of this compound is a prime site for derivatization to form ethers and esters. These transformations are fundamental in organic synthesis and are often employed to modify the physicochemical properties of a molecule.
Etherification: The synthesis of ethers from this compound can be readily achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to furnish the ether. Given the primary nature of the hydroxymethyl group, this reaction is expected to proceed efficiently. The synthesis of chiral pyridyl ethers has also been reported, highlighting the potential for stereocontrolled etherification. nih.govrsc.orgresearchgate.net
Esterification: Ester derivatives of this compound can be prepared through several standard methods. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, would yield the corresponding ester. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, could be employed, although the conditions might need to be optimized to avoid undesired reactions on the sensitive pyridine ring. The successful synthesis of methyl 3-fluoropyridine-4-carboxylate via nucleophilic aromatic substitution of a nitro group with a fluoride (B91410) anion demonstrates the stability of the ester functionality on a fluorinated pyridine ring. nih.gov
Table 2: Representative Etherification and Esterification Reactions
| Reaction Type | Reagents | Product Class |
| Etherification | 1. NaH2. R-X (alkyl halide) | [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methyl ether |
| Esterification | R-COCl, pyridine | [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methyl ester |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.
Elucidation of Reaction Intermediates
The functionalization of the pyridine ring often proceeds through discrete intermediates. For instance, in nucleophilic aromatic substitution reactions on the pyridine ring, a Meisenheimer complex is a key intermediate. The electron-withdrawing fluorine and trifluoromethyl groups are expected to stabilize such an intermediate, thereby facilitating the substitution.
In the context of C-H functionalization, such as the trifluoromethylation of pyridine rings, the reaction can proceed through the formation of N-silyl enamine and trifluoromethylated enamine intermediates upon nucleophilic activation of the pyridine ring. acs.orgchemrxiv.org
Stereochemical Outcomes and Control
While the parent molecule, this compound, is achiral, reactions at the hydroxymethyl group or on the pyridine ring can, in principle, create chiral centers. The stereochemical outcome of such reactions would depend on the mechanism and the presence of chiral reagents or catalysts. For example, the synthesis of chiral pyridine derivatives with excellent enantioselectivity has been achieved through copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines. nih.gov The development of stereoselective methods for the dearomatization of pyridines also opens avenues for creating complex chiral architectures. mdpi.com
Chemo-, Regio-, and Stereoselective Functionalization Strategies
The presence of multiple reactive sites in this compound necessitates the use of selective functionalization strategies.
Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reduction of an ester derivative of the title compound, the choice of reducing agent would be critical to selectively reduce the ester in the presence of the trifluoromethyl group and the pyridine ring.
Regioselectivity: The pyridine ring in this compound has two unsubstituted positions (C-5 and C-6) that are potential sites for electrophilic or nucleophilic attack. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of such reactions. The trifluoromethyl group is a strong deactivating group, making the pyridine ring electron-deficient and more susceptible to nucleophilic attack. A highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed based on an N-methylpyridine quaternary ammonium (B1175870) activation strategy. acs.org
Stereoselectivity: As mentioned previously, the introduction of chirality into the molecule requires stereoselective reactions. The development of asymmetric catalytic systems for the functionalization of pyridines is an active area of research. rsc.org For example, chiral-at-metal Rh(III) complexes have been used for the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. rsc.org
Table 3: Summary of Functionalization Strategies
| Strategy | Description | Example Reaction |
| Chemoselective | Preferential reaction at one functional group. | Selective reduction of an ester in the presence of a trifluoromethyl group. |
| Regioselective | Preferential reaction at a specific position on the pyridine ring. | Direct C-H trifluoromethylation at a specific carbon atom. acs.orgnih.gov |
| Stereoselective | Formation of a specific stereoisomer. | Asymmetric synthesis of chiral pyridine derivatives using a chiral catalyst. nih.govrsc.orgresearchgate.net |
Synthesis and Exploration of Derivatives and Analogues of 3 Fluoro 2 Trifluoromethyl Pyridin 4 Yl Methanol
Structural Modifications of the Pyridine (B92270) Ring
Modifying the central pyridine core is a fundamental approach to modulating the properties of the parent compound. These modifications can range from altering the position and nature of substituents to fusing additional ring systems onto the pyridine framework.
The synthesis of trifluoromethylpyridine (TFMP) isomers and their derivatives is well-established, providing access to a wide array of substitution patterns. The two most common industrial methods for preparing TFMP derivatives are the chlorine/fluorine exchange of a trichloromethylpyridine precursor and the construction of the pyridine ring via cyclocondensation reactions using a trifluoromethyl-containing building block. nih.gov
Vapor-phase chlorination/fluorination reactions of picoline precursors are particularly versatile. For instance, starting from 3-picoline, various key intermediates can be produced, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.gov The reaction conditions, including temperature and the molar ratio of chlorine gas, can be controlled to favor certain isomers. nih.gov Furthermore, catalytic hydrogenolysis can be used to reduce unwanted chlorinated by-products back to simpler trifluoromethylpyridines, which can be recycled into the process. nih.gov
Another powerful strategy is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which can react with bromo- and iodopyridines. nih.gov These synthetic methodologies allow for the preparation of a diverse set of analogues of the title compound, where the fluoro and trifluoromethyl groups are positioned at different locations on the pyridine ring, leading to significant changes in the molecule's electronic and steric profile.
| Compound Name | Substitution Pattern | Synthetic Precursor | Reference |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Cl at C2, CF₃ at C5 | 3-Picoline | nih.gov |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Cl at C2, C3; CF₃ at C5 | 3-Picoline | nih.gov |
| 2-Chloro-3-(trifluoromethyl)pyridine | Cl at C2, CF₃ at C3 | 3-Picoline | nih.gov |
| 3-(Trifluoromethyl)pyridine | CF₃ at C3 | 3-Picoline | nih.gov |
Fusing a second heterocyclic ring to the pyridine core creates bicyclic systems with rigid structures and novel properties. This strategy is widely used to develop compounds with distinct biological activities. Starting from suitably functionalized trifluoromethylpyridines, various fused heterocycles can be synthesized.
For example, novel trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) derivatives have been prepared from a 2-carbethoxy-3-amino-6-(trifluoromethyl)furo[2,3-b]pyridine intermediate. nih.gov Similarly, pyrazolo[4,3-b]pyridines can be synthesized from 2-chloro-3-nitropyridine (B167233) precursors through a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. nih.gov The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives further illustrates the strategy of using trifluoromethylated building blocks to construct more complex heterocyclic systems. mdpi.com These methods provide pathways to transform the [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol scaffold into more complex structures, such as pyrazolo[3,4-c]pyridines and other related fused systems. nih.gov
| Fused Heterocyclic System | General Starting Material | Synthetic Approach | Reference |
|---|---|---|---|
| Furo[2,3-b]pyridine | Aminofuranopyridine | Cyclization and derivatization | nih.gov |
| Pyrazolo[4,3-b]pyridine | Chloronitropyridine | SNAr followed by Japp-Klingemann reaction | nih.gov |
| Pyrazolo[3,4-c]pyridine | 2-Amino-4-picoline derivative | Diazotization and ring closure | nih.gov |
Derivatization at the Methanol (B129727) Group
The primary alcohol functionality of this compound is a versatile handle for a wide range of chemical transformations, including the formation of ethers and esters, oxidation to carbonyl compounds, and subsequent chain extension reactions.
The formation of ethers from the parent alcohol can be readily achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. richmond.eduyoutube.com The resulting nucleophilic alkoxide then displaces a halide or other suitable leaving group from an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com This reaction is broad in scope and highly reliable for preparing both symmetrical and asymmetrical ethers from primary alcohols. wikipedia.org
Ester derivatives can be synthesized through several standard methods. One common approach is the reaction of the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base. Recent methods have also explored the direct O-mono-, di-, and trifluoromethylation of carboxylic acids, which could be adapted for the synthesis of fluorinated esters from the title alcohol. chemrevlett.com The synthesis of trifluoromethyl benzoates, for instance, highlights the accessibility of complex ester structures. chemrevlett.com
| Derivative Class | General Reaction | Key Reagents | Reference |
|---|---|---|---|
| Ethers | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | wikipedia.org, masterorganicchemistry.com |
| Esters | Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | amazonaws.com, nih.gov |
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]carbaldehyde, using a variety of standard oxidizing agents. Further oxidation would yield the carboxylic acid. These carbonyl compounds are valuable intermediates for carbon-carbon bond-forming reactions to achieve chain extension.
For example, the aldehyde can undergo Wittig reactions to form alkenes or Grignard reactions to introduce new alkyl or aryl groups, leading to secondary alcohols. The carboxylic acid, after conversion to an ester, can be a substrate for reactions such as nucleophilic trifluoromethylation to produce trifluoromethyl ketones. beilstein-journals.org The tandem chain extension aldol (B89426) (TCEA) reaction is another sophisticated method that can be applied to related β-keto imide systems to stereoselectively generate α-substituted γ-keto imides, demonstrating a pathway for complex chain extensions. nih.gov
Trifluoromethyl and Fluoro Group Bioisosteric Replacements (Emphasis on Synthetic Strategies and Structural Diversity)
Bioisosteric replacement is a cornerstone of modern drug design, involving the substitution of one functional group for another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The fluoro and trifluoromethyl groups are themselves often incorporated as bioisosteres for other groups, but they can also be replaced to fine-tune molecular properties.
The trifluoromethyl (CF₃) group is a widely used bioisostere for methyl, ethyl, isopropyl, and nitro groups. researchgate.netresearchgate.net Its high metabolic stability and strong electron-withdrawing nature significantly impact molecular properties. mdpi.com However, replacing the CF₃ group can be advantageous.
Pentafluorosulfanyl (SF₅) Group: Often dubbed a "super-trifluoromethyl group," the SF₅ group is larger, more lipophilic, and more electronegative than the CF₃ group. nih.govfigshare.com Although synthetic methods to install the SF₅ group are still developing, it is increasingly used as a bioisosteric replacement for trifluoromethyl, tert-butyl, or nitro groups. nih.govresearchgate.net Comparative studies have shown that SF₅-analogues can exhibit surprisingly different biological activities compared to their CF₃ counterparts, highlighting its potential to explore new chemical space. nih.govescholarship.org
Difluoromethyl (CF₂H) Group: The CF₂H group is another important bioisostere. Unlike the CF₃ group, it can act as a lipophilic hydrogen bond donor, making it a potential mimic for hydroxyl (OH), thiol (SH), or amide groups. researchgate.netacs.org This unique property can introduce new, favorable interactions with biological targets. researchgate.net The replacement of a CF₃ group with a CF₂H group can also be used to modulate the pKa of adjacent basic groups. uni-muenchen.de Synthetic strategies for the direct conversion of aliphatic alcohols into their difluoromethylated analogues are emerging, which could streamline the synthesis of these bioisosteres. princeton.edu
Nitro (NO₂) Group: The CF₃ group has been successfully employed as a bioisostere for the aliphatic nitro group, a functionality that is often considered problematic in drug development. researchgate.net In several cases, the resulting CF₃-bearing compounds showed improved potency and metabolic stability. researchgate.net
The single fluorine atom in the title compound also plays a crucial role. It is most commonly considered a bioisostere for a hydrogen atom. nih.gov Its small size allows it to mimic hydrogen sterically, while its high electronegativity can block metabolic oxidation at that position and alter local electronic properties, influencing binding interactions and pKa. olemiss.edu
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference |
|---|---|---|---|
| Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) | Increased lipophilicity, size, and electronegativity. | nih.gov, researchgate.net |
| Trifluoromethyl (CF₃) | Difluoromethyl (CF₂H) | Acts as a lipophilic hydrogen bond donor; modulates pKa. | researchgate.net, acs.org, uni-muenchen.de |
| Trifluoromethyl (CF₃) | Nitro (NO₂) | Mimics electronic properties while potentially improving drug-like characteristics. | researchgate.net |
| Trifluoromethyl (CF₃) | Isopropyl / tert-Butyl | Mimics steric bulk. | researchgate.net |
| Fluoro (F) | Hydrogen (H) | Acts as a small, sterically similar replacement. | nih.gov |
| Fluoro (F) | Hydroxyl (OH) | Similar in size, but introduces hydrogen bonding capability. | uni-muenchen.de |
Strategies for Introducing Different Fluorinated Motifs
The synthesis of derivatives of this compound involves a variety of strategies to introduce alternative or additional fluorinated motifs, aiming to modulate the compound's physicochemical and biological properties. These strategies can be broadly categorized into late-stage functionalization of the pre-formed pyridine ring and the use of fluorinated building blocks in de novo ring synthesis.
Recent advancements have focused on the direct C-H functionalization of pyridine rings to install fluorinated groups. A notable strategy is the site-selective introduction of the difluoromethyl (CHF₂) group, a common bioisostere of hydroxyl, thiol, and amine groups. nih.gov Researchers at the University of Münster have developed a method for the regioselective difluoromethylation of pyridines at either the meta- or para-position by employing a temporary dearomatization strategy. deepdyve.comchemeurope.comuni-muenster.de This approach utilizes dearomatized active intermediates that react with difluoromethyl-containing reagents, allowing for precise installation of the CHF₂ group, a task that is challenging in complex molecules. deepdyve.comchemeurope.com This method could potentially be adapted to introduce a CHF₂ group onto the this compound scaffold, for instance, at the C-5 or C-6 position.
Another key strategy involves the modification of existing functional groups. For example, the trifluoromethyl (CF₃) group itself can sometimes be a synthetic handle for introducing other fluorinated moieties, although this is less common due to the high strength of the C-F bonds. researchgate.net More practical approaches involve the construction of the pyridine ring from acyclic precursors already bearing the desired fluorinated substituents. nih.gov Rhodium(III)-catalyzed C-H functionalization provides a one-step method to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Similarly, diversely substituted 3-fluoropyridines can be synthesized via a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia. acs.org
Furthermore, the existing fluorinated pyridine core can be modified to create saturated derivatives. For instance, heterogeneous hydrogenation using catalysts like palladium on carbon can reduce fluoropyridines to the corresponding fluorinated piperidines. nih.gov This transformation converts the flat, aromatic scaffold into a three-dimensional structure, significantly altering its shape and properties while retaining the fluorine atom.
The following table summarizes key strategies for introducing varied fluorinated motifs onto pyridine rings, which are applicable to the derivatization of the target compound.
| Strategy | Fluorinated Motif Introduced | Description | Potential Application on Core Scaffold |
| Temporary Dearomatization | Difluoromethyl (-CHF₂) | Site-selective radical C-H difluoromethylation of pyridines via oxazino pyridine intermediates. nih.govuni-muenster.de | Introduction of a -CHF₂ group at C-5 or C-6. |
| Building Block Synthesis | Fluoro (-F), Trifluoromethyl (-CF₃), Difluoromethyl (-CHF₂) | Construction of the pyridine ring using acyclic precursors already containing the desired fluorinated group. nih.govnih.gov | Synthesis of analogues with different substitution patterns. |
| Rh(III)-Catalyzed C-H Functionalization | Fluoro (-F) | Cycloaddition of α-fluoro-α,β-unsaturated oximes and alkynes to form 3-fluoropyridines. nih.gov | De novo synthesis of analogues with various substituents. |
| Photoredox Catalysis | Fluoro (-F) | Coupling of α,α-difluoro-β-iodoketones with silyl enol ethers followed by condensation. acs.org | Synthesis of complex 3-fluoropyridine (B146971) analogues. |
| Heterogeneous Hydrogenation | Fluoro (-F) on a saturated ring | Reduction of a fluoropyridine ring to a fluoropiperidine ring using a palladium catalyst. nih.gov | Conversion of the pyridine ring to a piperidine (B6355638) ring. |
Impact of Bioisosteric Changes on Synthetic Accessibility and Molecular Structure
Bioisosteric replacement is a cornerstone of medicinal chemistry used to fine-tune molecular properties. In the context of this compound, replacing the fluorine atom or the trifluoromethyl group with other moieties can profoundly affect both the synthetic route required and the final molecular structure.
The trifluoromethyl group is a well-known bioisostere for various functional groups, including nitro, isopropyl, and methyl groups. researchgate.netnih.govlboro.ac.uk Replacing the -CF₃ group with, for example, a pentafluorosulfanyl (-SF₅) group introduces a larger, more lipophilic, and more strongly electron-withdrawing substituent. nih.gov This change would necessitate different synthetic starting materials, as methods for introducing -SF₅ groups are distinct from those for -CF₃ groups. nih.gov Similarly, replacing -CF₃ with a difluoromethyl (-CHF₂) group, which can act as a hydrogen bond donor, would require specific difluoromethylation reagents. nih.gov
These bioisosteric changes have significant structural consequences. Ab initio studies on fluoropyridines show that fluorine substitution alters the geometry of the pyridine ring. deepdyve.com Fluorination typically enlarges the ring angle at the point of substitution and shortens adjacent C-C and C-N bonds. deepdyve.com The position of the fluorine atom also influences the electronic properties of the ring; fluorination can stabilize the ring system and affect its π-electron distribution, a phenomenon termed "fluoromaticity". acs.orgnih.gov Moving the fluorine from the C-3 position to another position on the ring would alter the molecule's dipole moment and electrostatic potential, which could impact its interactions with biological targets. rsc.org
The synthetic accessibility is directly tied to the availability of starting materials and the robustness of synthetic methods for introducing the new group. While trifluoromethylated building blocks are increasingly common, precursors for other, more exotic fluorinated groups like -SF₅ or -OCF₂H may be less accessible or more expensive, thus complicating the synthesis of analogues. nih.gov
The table below compares the properties of the trifluoromethyl group with some of its common bioisosteres.
| Group / Atom | Bioisosteric Replacement For | Key Property Changes | Impact on Molecular Structure | Impact on Synthetic Accessibility |
| Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | Increased size, lipophilicity, and electron-withdrawing character. nih.gov | Significant steric and electronic perturbation. | Requires specialized and less common synthetic methods. |
| Difluoromethyl (-CHF₂) | Hydroxyl (-OH), Thiol (-SH) | Can act as a hydrogen bond donor; less lipophilic than -CF₃. nih.gov | Introduces potential for new hydrogen bonding interactions. | Requires specific difluoromethylation reagents and strategies. chemeurope.comuni-muenster.de |
| Nitro (-NO₂) | Trifluoromethyl (-CF₃) | Similar size and electron-withdrawing properties but different shape and polarity. nih.govlboro.ac.uk | Changes local electronics and potential for hydrogen bonding. | Generally accessible via standard nitration or building blocks. |
| Chlorine (-Cl) | Fluorine (-F) | Larger atomic radius, less electronegative, more polarizable. | Increases bond lengths; alters steric and electronic profile. | Accessible via various chlorination methods or from chloro-pyridine precursors. |
Design and Synthesis of Compound Libraries for Chemical Space Exploration
To explore the chemical space around the this compound scaffold, compound libraries are designed and synthesized. This process allows for the systematic evaluation of structure-activity relationships by introducing diverse substituents at various positions on the core molecule. The design of such libraries often employs combinatorial chemistry principles, where a central core is reacted with a set of diverse building blocks.
A common strategy for the this compound core would be to leverage the reactivity of the primary alcohol (methanol) group at the C-4 position. This hydroxyl group is a convenient handle for introducing diversity. For example, a library of ethers could be generated through Williamson ether synthesis by reacting the deprotonated alcohol with a collection of alkyl halides. Similarly, a library of esters could be synthesized by reacting the alcohol with a diverse set of carboxylic acids or acyl chlorides. Further functional group transformations could convert the alcohol to an amine, which could then be used to generate libraries of amides or sulfonamides.
Another point of diversification is the pyridine ring itself, although this is often more complex synthetically. If suitable precursors are available, libraries can be built where the substituents at positions 5 and 6 are varied. For instance, using methods like the Kröhnke pyridine synthesis, which allows for three points of diversity to be independently varied, libraries of multi-substituted pyridines can be constructed. researchgate.net A study on the preparation of trifluoromethylpyridine libraries utilized S-alkylation followed by heterocyclization of trifluoromethyl-3-cyano-2(1H)-pyridinethiones to generate a library of S-alkyl trifluoromethylpyridines and thieno[2,3-b]pyridines. acs.org This highlights a building-block approach where the final ring system is constructed in a manner that incorporates diversity.
A representative scheme for a library synthesis based on the target compound is shown below. Starting with the core scaffold, the hydroxymethyl group can be oxidized to an aldehyde. This aldehyde can then serve as a key intermediate for numerous diversification reactions, such as reductive amination with a library of primary and secondary amines, or Wittig-type reactions with a library of phosphonium (B103445) ylides to generate diverse alkenes.
| Library Type | Reaction | Point of Diversity | Example Building Blocks |
| Ethers | Williamson Ether Synthesis | R' in -CH₂-O-R' | Alkyl halides, benzyl (B1604629) halides, propargyl bromide |
| Esters | Esterification / Acylation | R' in -CH₂-O-C(O)-R' | Carboxylic acids, acyl chlorides, acid anhydrides |
| Amines | Mitsunobu reaction / Mesylation & Azide reduction | N/A | N/A |
| Amides | Amide Coupling (from corresponding amine) | R' in -CH₂-NH-C(O)-R' | Carboxylic acids, acyl chlorides |
| Ureas | Reaction with isocyanates (from corresponding amine) | R' in -CH₂-NH-C(O)-NH-R' | Isocyanates |
The synthesis of these libraries can be performed using parallel synthesis techniques, often aided by automated liquid handlers and purification systems, to efficiently generate a large number of discrete compounds for screening. nih.gov
Advanced Spectroscopic and Analytical Characterization of this compound
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The requested outline, focusing on high-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography, requires specific experimental findings for structural elucidation. Without access to published research or authenticated analytical data for this particular compound, any attempt to populate the outlined sections would be speculative and would not meet the required standards of scientific accuracy.
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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for both the qualitative monitoring of reaction progress and the quantitative assessment of the purity of isolated products. For a compound such as [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol, which possesses a combination of polar (hydroxyl) and moderately non-polar (fluorinated pyridine (B92270) ring) functionalities, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed. These methods allow for the effective separation of the target compound from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used analytical technique for determining the purity of this compound. In this method, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
A typical HPLC method for purity assessment involves injecting a solution of the compound onto a C18 column and eluting with a gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes for the basic pyridine nitrogen. helixchrom.comhelixchrom.com Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric. The purity is then determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks.
Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
| Expected Retention Time | 7.5 - 8.5 minutes |
This table presents a representative method; actual parameters may require optimization.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions that produce or consume this compound. chemistryhall.com It is particularly useful for quickly determining the presence of starting materials and the formation of the product.
For a compound of moderate polarity like this compound, normal-phase TLC is typically used. stackexchange.comlibretexts.org This involves a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), and a less polar mobile phase, which is usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). wvu.edusigmaaldrich.com
The separation on a silica gel plate is governed by the polarity of the compounds. stackexchange.com The polar hydroxyl group in this compound will have a strong interaction with the polar silica gel, causing it to move up the plate more slowly than less polar compounds. Conversely, more polar compounds will have even stronger interactions and thus lower retention factor (Rf) values. By adjusting the ratio of hexane to ethyl acetate in the mobile phase, the Rf value of the compound of interest can be optimized to fall within a suitable range (typically 0.3-0.5) for effective separation and visualization. rochester.edu
Visualization of the spots on the TLC plate is often achieved using a UV lamp (at 254 nm), as the pyridine ring will absorb UV light and appear as a dark spot on the fluorescent background of the plate. rsc.org
Table 2: Typical TLC Conditions for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ pre-coated aluminum plates |
| Mobile Phase (Eluent) | 30-50% Ethyl Acetate in Hexane |
| Chamber | Saturated with the mobile phase |
| Application | Spotting of reactant, co-spot (reactant + reaction mixture), and reaction mixture |
| Visualization | UV light (254 nm) |
| Expected Rf | 0.35 - 0.45 |
This table provides general conditions; the optimal solvent system may vary depending on the specific reactants and byproducts in the reaction mixture.
Theoretical and Computational Studies of 3 Fluoro 2 Trifluoromethyl Pyridin 4 Yl Methanol and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules like [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol. These methods provide insights into the distribution of electrons and the energetic landscape of the molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground state energy of molecules. For this compound, DFT calculations would reveal the most stable three-dimensional arrangement of its atoms. The presence of the electronegative fluorine atom and the bulky, electron-withdrawing trifluoromethyl group at positions 3 and 2, respectively, significantly influences the geometry and electronic structure of the pyridine (B92270) ring.
Studies on substituted pyridines have shown that electron-withdrawing groups alter the charge distribution and bond lengths within the pyridine ring. researchgate.net In the case of this compound, the C-F and C-CF3 bonds are expected to polarize the ring, drawing electron density away from the carbon atoms. The geometry of the hydroxymethyl group at position 4 would also be influenced by steric interactions with the adjacent fluorine atom.
Illustrative DFT Calculation Results for this compound
| Parameter | Calculated Value |
| Ground State Energy (Hartree) | -865.123 |
| Dipole Moment (Debye) | 3.45 |
| C2-N Bond Length (Å) | 1.345 |
| C6-N Bond Length (Å) | 1.338 |
| C3-F Bond Length (Å) | 1.352 |
| C2-C(F3) Bond Length (Å) | 1.510 |
| C4-C(H2OH) Bond Length (Å) | 1.525 |
Note: These values are hypothetical and for illustrative purposes only, based on typical DFT results for similar molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map of this compound would highlight regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically in blue).
The nitrogen atom of the pyridine ring is generally a site of negative electrostatic potential, making it susceptible to protonation and interaction with Lewis acids. imperial.ac.uk However, the presence of the strongly electron-withdrawing fluoro and trifluoromethyl groups would be expected to reduce the electron density on the nitrogen atom compared to unsubstituted pyridine. researchgate.netresearchgate.net The oxygen atom of the hydroxymethyl group would also represent a region of high electron density. Conversely, the hydrogen atom of the hydroxyl group and the regions around the fluorine and trifluoromethyl groups would likely exhibit positive electrostatic potential, indicating susceptibility to nucleophilic attack.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational flexibility and behavior of molecules in different environments.
Conformational analysis of this compound would focus on the rotation around the C4-C(H2OH) single bond. The orientation of the hydroxymethyl group relative to the pyridine ring can significantly impact the molecule's properties and interactions. DFT studies on similar pyridinemethanol derivatives have been used to determine the relative energies of different conformers. sigmaaldrich.com For the title compound, the most stable conformer would likely be one that minimizes steric hindrance between the hydroxymethyl group and the adjacent fluorine atom.
Illustrative Relative Energies of Conformers of this compound
| Dihedral Angle (F-C3-C4-C(H2OH)) | Relative Energy (kcal/mol) |
| 0° (eclipsed) | 5.2 |
| 60° (gauche) | 0.8 |
| 120° | 2.5 |
| 180° (anti) | 0.0 |
Note: These values are hypothetical and for illustrative purposes only.
The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. nih.gov For this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating reactions involving ionic species. Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's electronic structure and reactivity. For instance, the nucleophilicity of the pyridine nitrogen can be modulated by the solvent environment. ias.ac.in
Mechanistic Predictions and Transition State Elucidation
Computational chemistry plays a crucial role in predicting reaction mechanisms and identifying the structures and energies of transition states. researchgate.net For reactions involving this compound, such as its use as an intermediate in the synthesis of more complex molecules, computational studies can help to elucidate the most likely reaction pathways.
For example, in a nucleophilic substitution reaction at the pyridine ring, DFT calculations could be used to model the energy profile of the reaction, including the formation of any intermediates (like a Meisenheimer complex) and the transition state leading to the final product. jscimedcentral.com The activation energy barrier calculated for different possible pathways can help determine the most favorable reaction mechanism. The electron-deficient nature of the pyridine ring, enhanced by the fluoro and trifluoromethyl substituents, suggests that it would be susceptible to nucleophilic aromatic substitution. imperial.ac.uk
Prediction of Spectroscopic Parameters
The theoretical prediction of spectroscopic parameters provides invaluable insight into the molecular structure and electronic properties of novel compounds. For this compound and its derivatives, computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating various types of spectra, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. These predictions are crucial for aiding in the experimental characterization and understanding the impact of substituent groups on the spectroscopic features of the pyridine ring.
Computational approaches to predict NMR spectra typically involve calculating the nuclear magnetic shieldings. mdpi.com The quality of these predictions is highly dependent on the level of theory and basis set chosen. mdpi.com For fluorinated organic compounds, methods like Gauge-Including Atomic Orbital (GIAO) NMR calculations using various density functionals (such as B3LYP or ωB97XD) combined with Pople or Dunning-style basis sets (e.g., 6-311++G(d,p) or aug-cc-pVDZ) have shown to provide reliable predictions for ¹H, ¹³C, and ¹⁹F chemical shifts. rsc.orgrsc.org Solvation models are also often employed to better simulate experimental conditions. mdpi.com
Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed. These calculations involve determining the second derivatives of the energy with respect to the atomic positions (Hessian matrix). wisc.eduescholarship.org The resulting frequencies can be correlated to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nist.govnih.gov For complex molecules, this computational analysis is essential for assigning the bands observed in experimental spectra. physchemres.org
The following tables present hypothetical, predicted spectroscopic data for this compound. This data is based on established DFT methodologies and typical values for similar chemical structures, providing an expected spectroscopic profile for this compound.
Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
The predicted NMR chemical shifts (δ) for this compound are calculated relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). The presence of the electron-withdrawing fluorine and trifluoromethyl groups is expected to significantly influence the chemical shifts of the pyridine ring protons and carbons.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom Type | Atom Position | Predicted Chemical Shift (δ) | Multiplicity |
| ¹H | H5 (ring) | ~8.6 | Doublet |
| ¹H | H6 (ring) | ~7.5 | Doublet |
| ¹H | CH₂ | ~4.8 | Singlet |
| ¹H | OH | ~5.5 | Broad Singlet |
| ¹³C | C2 (-CF₃) | ~148 (quartet) | Quartet |
| ¹³C | C3 (-F) | ~160 (doublet) | Doublet |
| ¹³C | C4 (-CH₂OH) | ~155 | Singlet |
| ¹³C | C5 | ~120 | Singlet |
| ¹³C | C6 | ~140 | Singlet |
| ¹³C | CH₂OH | ~60 | Singlet |
| ¹³C | CF₃ | ~122 (quartet) | Quartet |
| ¹⁹F | 3-F | ~ -115 | Singlet |
| ¹⁹F | -CF₃ | ~ -62 | Singlet |
Predicted Infrared (IR) Vibrational Frequencies
The predicted IR spectrum of this compound would be characterized by several key vibrational modes. The table below outlines the expected frequencies (in cm⁻¹) and their assignments to specific molecular motions.
Interactive Data Table: Predicted IR Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~3400 | O-H stretch (alcohol) | Broad, Medium |
| ~3100 | C-H stretch (aromatic) | Medium |
| ~2950 | C-H stretch (aliphatic, CH₂) | Weak |
| ~1610 | C=C / C=N ring stretching | Strong |
| ~1450 | C-H in-plane bending | Medium |
| ~1400 | CH₂ scissoring | Weak |
| ~1320 | C-F stretch (trifluoromethyl) | Strong |
| ~1250 | C-F stretch (trifluoromethyl) | Strong |
| ~1150 | C-O stretch (alcohol) | Medium |
| ~1050 | C-F stretch (ring) | Strong |
| ~850 | C-H out-of-plane bending | Medium |
These predicted spectroscopic parameters serve as a foundational guide for the experimental identification and structural elucidation of this compound and can be refined by comparison with experimentally obtained data.
Future Perspectives and Research Challenges
Expanding Synthetic Diversity and Efficiency
A primary challenge in the synthesis of polysubstituted pyridines like [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol is achieving high efficiency and regioselectivity. acs.org Current synthetic routes to trifluoromethylpyridines often involve multi-step processes, including the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block or the direct, often harsh, chlorination/fluorination of picoline derivatives. nih.govjst.go.jp Future research will likely focus on developing more convergent and modular synthetic strategies.
One promising avenue is the late-stage functionalization of pre-assembled pyridine rings. For instance, developing selective C-H trifluoromethylation methods that can be applied to 3-fluoropyridine (B146971) precursors would be highly valuable. Recent advances have shown promise in the 3-position-selective C-H trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation, which could be adapted for substrates already bearing a fluorine atom. elsevierpure.comchemrxiv.orgacs.org
Furthermore, expanding the diversity of accessible analogs is crucial for structure-activity relationship (SAR) studies. This necessitates the development of robust synthetic protocols that tolerate a wide range of functional groups. The table below outlines potential synthetic challenges and future research directions for creating a library of derivatives based on the core structure of this compound.
| Synthetic Challenge | Future Research Direction | Potential Impact |
| Regiocontrolled introduction of substituents | Development of novel directing groups for C-H functionalization | Access to a wider range of isomers for SAR studies |
| Multi-step, low-yield syntheses | Exploration of one-pot, multicomponent reactions | Increased efficiency and reduced cost of synthesis |
| Limited functional group tolerance | Design of milder reaction conditions and more robust catalysts | Broader applicability in the synthesis of complex molecules |
Developing Sustainable and Eco-Friendly Synthetic Routes
Traditional methods for the synthesis of fluorinated heterocycles often rely on harsh reagents and generate significant chemical waste. ijarsct.co.in There is a growing demand for the development of more sustainable and environmentally friendly synthetic routes. nih.gov This is a key area of future research for the production of this compound and its derivatives.
Green chemistry principles can be applied at various stages of the synthesis. researchgate.netnih.gov The use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous organic solvents. nih.gov Catalyst development is another critical area. The use of earth-abundant metal catalysts, such as iron, in cyclization reactions to form the pyridine ring is a promising eco-friendly alternative to precious metal catalysts. rsc.org Additionally, microwave-assisted synthesis has been shown to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of pyridine derivatives. ijarsct.co.in
Future research will likely focus on integrating these green chemistry principles into a comprehensive synthetic strategy. The table below summarizes potential green approaches for the synthesis of fluorinated pyridines.
| Green Chemistry Approach | Specific Application | Environmental Benefit |
| Use of Green Solvents | Replacing chlorinated solvents with water or bio-based solvents | Reduced toxicity and environmental pollution |
| Development of Green Catalysts | Employing reusable solid catalysts or biocatalysts | Minimized waste and improved catalyst recovery |
| Alternative Energy Sources | Utilizing microwave or ultrasonic irradiation | Reduced reaction times and energy consumption |
Advancements in Stereocontrol and Enantioselective Synthesis
The hydroxymethyl group in this compound is a prochiral center, and its conversion to a chiral secondary or tertiary alcohol could lead to the discovery of potent and selective bioactive molecules. The asymmetric synthesis of chiral heterocyclic alcohols is a significant challenge in organic chemistry. rsc.orgrsc.org
Future research will need to focus on the development of efficient and highly stereoselective methods to access enantiomerically pure derivatives of this compound. One promising strategy is the asymmetric reduction of a corresponding ketone precursor. This could be achieved using chiral catalysts, such as those based on transition metals with chiral ligands, or through biocatalysis using engineered enzymes. rsc.orgrsc.org
Another approach involves the enantioselective addition of organometallic reagents to an aldehyde precursor. bris.ac.uk The development of chiral auxiliaries or catalysts that can effectively control the stereochemistry of such additions to highly functionalized pyridine aldehydes will be a key area of investigation. acs.org The table below highlights potential strategies for achieving stereocontrol.
| Asymmetric Synthesis Strategy | Key Research Challenge | Potential Outcome |
| Catalytic Asymmetric Reduction | Development of catalysts for highly substituted ketones | Access to enantiomerically pure secondary alcohols |
| Enantioselective Nucleophilic Addition | Overcoming steric hindrance and electronic effects of substituents | Synthesis of chiral tertiary alcohols with high enantiopurity |
| Biocatalysis | Engineering enzymes with high substrate specificity and stereoselectivity | Environmentally friendly and highly selective transformations |
Interdisciplinary Research with Advanced Computational Techniques
Computational chemistry offers powerful tools to guide and accelerate the development of synthetic methods and the design of novel molecules. emerginginvestigators.org For a complex molecule like this compound, computational studies can provide valuable insights into its structure, reactivity, and potential interactions with biological targets.
Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the pyridine ring, aiding in the design of regioselective synthetic strategies. nih.gov For example, computational analysis can help to understand the directing effects of the fluorine and trifluoromethyl groups in C-H functionalization reactions. acs.org Furthermore, computational modeling can be used to predict the spectroscopic properties, such as NMR shifts, of novel fluorinated compounds, which can be a valuable tool for their characterization. nih.gov
In the context of drug discovery, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with target proteins. mdpi.com This can help to prioritize the synthesis of compounds with the highest potential for biological activity. The integration of computational and experimental approaches will be crucial for the efficient exploration of the chemical space around this scaffold.
| Computational Technique | Application in Research | Benefit |
| Density Functional Theory (DFT) | Predicting reaction pathways and regioselectivity | Rational design of synthetic routes |
| Molecular Docking | Simulating ligand-protein interactions | Prioritization of synthetic targets for biological screening |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes | Understanding the dynamic behavior of potential drug candidates |
Exploration of Novel Chemical Reactivities and Applications
The unique combination of a fluoro, a trifluoromethyl, and a hydroxymethyl group on the pyridine ring of this compound opens up a wide range of possibilities for exploring novel chemical reactivities and applications. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization. It can also be converted into a leaving group, enabling nucleophilic substitution reactions. The fluorine atom can also participate in various transformations, although its displacement is generally more challenging than that of other halogens.
The potential applications of this compound and its derivatives are vast, spanning from pharmaceuticals to agrochemicals. researchgate.netjst.go.jp The presence of the trifluoromethylpyridine moiety is a common feature in many active ingredients in these fields. researchoutreach.orgnih.gov Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for a wide range of biological activities. The exploration of its use as a building block in materials science is another potential area of investigation.
| Functional Group | Potential Transformation | Resulting Structure/Application |
| Hydroxymethyl | Oxidation, Conversion to leaving group | Aldehydes, Carboxylic acids, Ethers, Esters |
| Pyridine Ring | Nucleophilic aromatic substitution, C-H activation | Further functionalized pyridine derivatives |
| Trifluoromethyl | Modulation of electronic properties | Enhanced biological activity and metabolic stability |
Q & A
Basic Research Question
- NMR Spectroscopy : NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic fluorine) and distinguishing trifluoromethyl groups (δ ≈ -60 to -70 ppm). NMR reveals the methanol proton (δ ≈ 4.8–5.2 ppm, broad) and pyridine ring protons (δ ≈ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 196.06 for CHFNO).
- X-ray Crystallography : Used to resolve ambiguities in regioisomerism or stereochemistry, as seen in related pyridine derivatives (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine structures) .
What are common impurities encountered during synthesis, and how are they identified?
Basic Research Question
Major impurities include:
- Unreacted precursors : Residual chlorinated intermediates detected via LC-MS or halogen-specific detectors.
- Over-fluorinated byproducts : Identified by NMR shifts outside expected ranges.
- Reduction byproducts : Partial reduction of pyridine rings (e.g., dihydro derivatives) observed via NMR splitting patterns.
Mitigation involves optimizing reaction stoichiometry (e.g., KF excess ≤1.2 eq) and monitoring reaction progress with TLC or in situ FTIR .
How to design experiments to optimize reaction conditions for higher yields?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For fluorination, DMSO enhances reactivity via polar aprotic stabilization, while acetonitrile may reduce side reactions .
- Kinetic Studies : Monitor fluorination rates using inline NMR or Raman spectroscopy to identify rate-limiting steps (e.g., fluorine substitution vs. ring activation).
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluorine nucleophilicity in biphasic systems .
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies may arise from:
- Purity Variability : Impurities like residual LiAlH4 (≤0.1%) can inhibit enzyme activity. Validate purity via HPLC (>98%) and elemental analysis .
- Solubility Differences : Use standardized DMSO stock solutions (e.g., 10 mM) to ensure consistent bioavailability in assays.
- Target Selectivity : Perform orthogonal assays (e.g., SPR vs. cell-based) to confirm target engagement. For example, trifluoromethyl groups may nonspecifically bind hydrophobic pockets, requiring counter-screens .
What computational methods predict the reactivity and interactions of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring. The 4-methanol group enhances electron density at C-5, making it susceptible to electrophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes). The trifluoromethyl group’s hydrophobicity and fluorine’s electronegativity improve binding affinity via van der Waals and halogen-bond interactions .
- AI-Driven Synthesis Planning : Tools like IBM RXN for Chemistry propose alternative pathways (e.g., photoredox catalysis for fluorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
